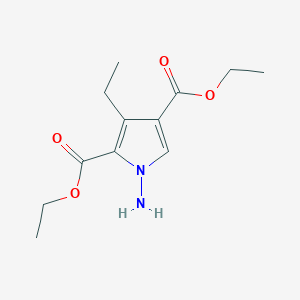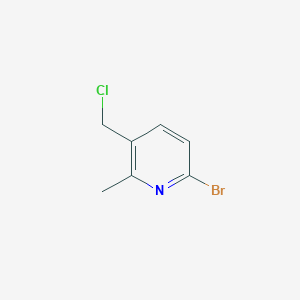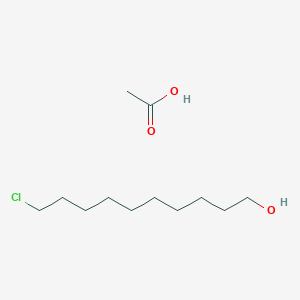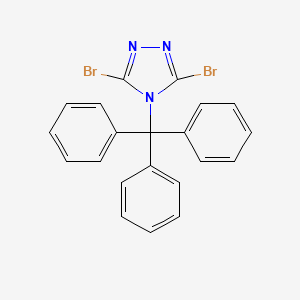![molecular formula C8H8ClNO B1512652 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride CAS No. 1414958-77-2](/img/structure/B1512652.png)
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride
Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a cyclic amide that has been found to have various biochemical and physiological effects on the human body.
Mechanism of Action
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory. This compound enhances the activity of the NMDA receptor, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been found to have analgesic effects and has been studied for its potential use in treating chronic pain.
Advantages and Limitations for Lab Experiments
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride has several advantages for use in lab experiments. It is readily available and can be produced in large quantities using a cost-effective synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has been found to have a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride. One area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are exploring the use of this compound in treating chronic pain and inflammatory disorders. Another area of interest is the development of new synthesis methods for this compound that can improve its solubility and increase its half-life. Finally, researchers are investigating the use of this compound in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for its ability to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
6,7-dihydrocyclopenta[c]pyridin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.ClH/c10-8-2-1-6-5-9-4-3-7(6)8;/h3-5H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTACNDYIQHRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855942 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414958-77-2 | |
| Record name | 5H-Cyclopenta[c]pyridin-5-one, 6,7-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)



